6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the fused ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a phenylboronic acid with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst and a base.
Addition of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the imidazo[1,2-a]pyridine derivative reacts with formaldehyde and morpholine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate receptors involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl, morpholinomethyl, and phenyl groups.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl and morpholinomethyl groups.
3-(Morpholinomethyl)imidazo[1,2-a]pyridine: Lacks the methyl and phenyl groups.
Uniqueness
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of all three substituents (methyl, morpholinomethyl, and phenyl groups), which confer distinct chemical and biological properties. These substituents enhance its potential as a bioactive molecule and its versatility in various applications.
Properties
IUPAC Name |
4-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-8-18-20-19(16-5-3-2-4-6-16)17(22(18)13-15)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVSGSWGJFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCOCC3)C4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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